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Compound of Interest

Compound Name:
4,4'-(5-Bromo-1,3-

phenylene)dipyridine

CAS No.: 361366-74-7

Cat. No.: B3327649

Get Quote

Executive Summary
In the domain of reticular chemistry and drug discovery, pyridine-based linkers serve as the

architectural spine of functional materials and bioactive scaffolds.[1] However, the integration of

bromo-functionalization—specifically at the ortho (2,6) or meta (3,5) positions relative to the

nitrogen—transforms these inert struts into reactive, intelligent sites.

This guide details the engineering of bromo-functionalized pyridine linkers, focusing on 2,6-

dibromoisonicotinic acid (2,6-DBINA) and its derivatives. Unlike standard organic linkers, these

motifs offer dual utility:

Structural Rigidity: The pyridine ring ensures robust coordinate bonding in Metal-Organic

Frameworks (MOFs).

The "Sigma-Hole" Function: The polarizable bromine substituent acts as a distinct halogen-

bonding (XB) donor, enhancing gas selectivity (

) and enabling post-synthetic modification (PSM) via cross-coupling.
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Part 1: Strategic Design & Chemical Physics
The "Sigma-Hole" Advantage in Crystal Engineering
The inclusion of bromine on the pyridine ring is not merely steric; it introduces an anisotropic

electrostatic potential known as the sigma-hole (

-hole). In a MOF pore, this region of positive potential (on the extension of the C-Br bond)
interacts specifically with Lewis bases (e.g., nitrogen in analytes, oxygen in guests).

Property
C-H Bond
(Standard Linker)

C-Br Bond
(Functionalized)

Reticular Impact

Electrostatics
Neutral/Weakly

Positive

Strong

-hole (+)

Enhanced adsorption

selectivity for polar

guests.

Bond Length ~1.09 Å ~1.89 Å

Pore aperture

narrowing (steric

gating).

Reactivity Inert Labile to Pd-catalysis

Enables Post-

Synthetic Modification

(PSM).

Polarizability Low High

Increases London

dispersion forces

within the pore.

Regioselectivity & The Halogen Dance
Synthesizing these linkers requires navigating the "Halogen Dance"—a base-catalyzed

rearrangement where bromine atoms migrate to thermodynamically more stable positions on

the pyridine ring during lithiation. Understanding this mechanism is critical for isolating the

correct isomer (e.g., 3,5-dibromo vs. 2,6-dibromo).

Part 2: Experimental Protocol
Synthesis of 2,6-Dibromoisonicotinic Acid (2,6-DBINA)
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Rationale: Direct bromination of isonicotinic acid is low-yielding due to ring deactivation. The

most robust, self-validating route involves the Lithiation-Carboxylation of 2,6-Dibromopyridine.

This method ensures regiocontrol and high purity.

Phase 1: Materials & Setup
Precursor: 2,6-Dibromopyridine (98%+, dried).

Reagent: Lithium Diisopropylamide (LDA), 2.0 M in THF/heptane.

Electrophile: Carbon Dioxide (

), anhydrous (dried over

trap).

Solvent: Anhydrous THF (distilled over Na/benzophenone).

Atmosphere: Argon or Nitrogen (strictly moisture-free).

Phase 2: Step-by-Step Methodology
Cryogenic Lithiation:

Charge a flame-dried 250 mL Schlenk flask with 2,6-dibromopyridine (2.37 g, 10.0 mmol)

and anhydrous THF (50 mL).

Cool the solution to -78 °C (acetone/dry ice bath). Critical: Temperature must be

maintained to prevent halogen scrambling.

Add LDA (5.5 mL, 11.0 mmol) dropwise over 20 minutes via syringe pump.

Checkpoint: The solution should turn a deep yellow/orange, indicating the formation of the

4-lithio-2,6-dibromopyridine species. Stir for 45 minutes at -78 °C.

Electrophilic Trapping (Carboxylation):

Introduce a stream of dry
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gas into the headspace (or via cannula into the solution) for 30 minutes while maintaining
-78 °C.

Observation: The color will fade to pale yellow/colorless as the lithiated species is

quenched.

Allow the reaction to warm slowly to room temperature (RT) over 2 hours under

atmosphere.

Quench & Isolation:

Quench with

(20 mL) followed by acidification to pH 2 using 2M HCl.

Extract with Ethyl Acetate (3 x 50 mL). The product is in the organic phase.[1][2]

Purification: Wash combined organics with brine, dry over

, and concentrate

Recrystallize from Ethanol/Water (1:1) to yield off-white needles.

Phase 3: Quality Control (Self-Validation)
Yield Expectation: 75-85%.

1H NMR (400 MHz, DMSO-d6):

13.5 (br s, 1H, COOH), 8.05 (s, 2H, Ar-H). Note: Symmetry dictates a singlet for the aromatic
protons.

Purity Check: HPLC (C18 column, MeCN/H2O gradient) should show >98% purity.

Part 3: Reticular Utility & Post-Synthetic
Modification
Once synthesized, 2,6-DBINA serves as a "trojan horse" linker. It forms the MOF topology, but

the bromine atoms remain available for modification after the crystal is formed.
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Workflow: From Linker to Functionalized MOF
The following diagram illustrates the conversion of the brominated linker into a functionalized

MOF via Post-Synthetic Modification (PSM).

Critical Control Points

2,6-Dibromo-
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Assembly Activation
(Solvent Exchange)
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(Ar-B(OH)2, Pd cat.)

Reagent Diffusion Functionalized MOF
(Expanded Pore/Active Site)

C-C Bond Formation

Click to download full resolution via product page

Caption: Logical workflow for transforming the 2,6-DBINA linker into a functionalized MOF

material via Post-Synthetic Modification (PSM).

Application in Drug Discovery: The PIM-1 Kinase
Connection
Beyond MOFs, the 3-bromo-pyridine motif is a privileged scaffold in medicinal chemistry.

Target: PIM-1 Kinase (Overexpressed in leukemia).

Mechanism: The bromine atom at the 3-position of 2-amino-pyridine derivatives is often

replaced via Suzuki coupling to introduce hydrophobic aryl groups that occupy the kinase

ATP-binding pocket.

Halogen Bonding in Active Sites: Recent docking studies suggest that retaining the Bromine

can sometimes enhance potency via Halogen...Oxygen interactions with backbone carbonyls

in the receptor.

Part 4: Synthesis Pathway Visualization
The following diagram details the divergent synthesis pathways from the commodity chemical

Citrazinic Acid to high-value linkers.
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Caption: Synthetic tree illustrating the conversion of Citrazinic Acid and 2,6-Dibromopyridine

into the target linker via lithiation-carboxylation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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